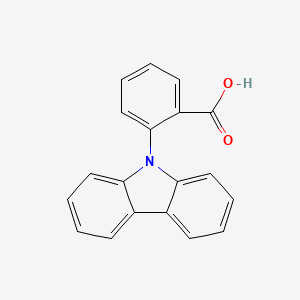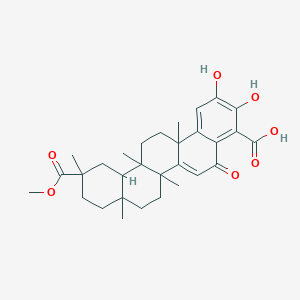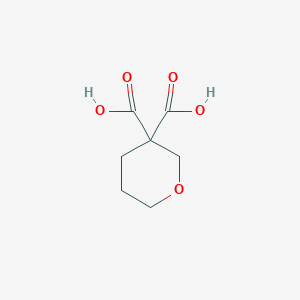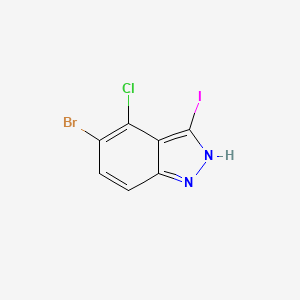
2,6-Pyridinedicarboxamide, N,N'-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Pyridinedicarboxamide, N,N’-dimethyl- is a derivative of pyridine, characterized by the presence of two carboxamide groups at the 2 and 6 positions of the pyridine ring, with both amide nitrogens methylated. This compound is known for its role as a tridentate ligand, forming stable complexes with various transition metals, which makes it valuable in coordination chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Pyridinedicarboxamide, N,N’-dimethyl- typically involves the following steps:
Starting Material: The process begins with 2,6-pyridinedicarboxylic acid.
Amidation: The carboxylic acid groups are converted to carboxamide groups using a dehydrating agent like thionyl chloride (SOCl₂) to form the corresponding acid chloride, followed by reaction with dimethylamine (NH(CH₃)₂).
Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial methods for large-scale production of 2,6-Pyridinedicarboxamide, N,N’-dimethyl- are not widely documented, the general approach would involve optimizing the above synthetic route for scalability. This includes using continuous flow reactors for the amidation step and employing efficient purification techniques to handle larger quantities.
Chemical Reactions Analysis
Types of Reactions
2,6-Pyridinedicarboxamide, N,N’-dimethyl- undergoes various chemical reactions, including:
Coordination Reactions: Forms complexes with transition metals like copper (Cu²⁺) and nickel (Ni²⁺).
Substitution Reactions: The amide groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be involved in redox reactions, particularly when coordinated to metal centers.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts (e.g., CuCl₂, NiCl₂) in solvents like ethanol or acetonitrile.
Substitution Reactions: Use nucleophiles such as amines or thiols under mild conditions.
Redox Reactions: Often conducted in the presence of oxidizing agents like hydrogen peroxide (H₂O₂) or reducing agents like sodium borohydride (NaBH₄).
Major Products
Metal Complexes: Coordination with metals results in stable complexes that can be used in catalysis or materials science.
Substituted Derivatives: Substitution reactions yield various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Pyridinedicarboxamide, N,N’-dimethyl- has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions and develop new catalysts.
Biology: Investigated for its potential in biological systems, particularly in metal ion transport and enzyme inhibition.
Medicine: Explored for its role in drug design, especially in the development of metal-based drugs.
Industry: Utilized in the synthesis of advanced materials, including metal-organic frameworks (MOFs) and coordination polymers.
Mechanism of Action
The mechanism by which 2,6-Pyridinedicarboxamide, N,N’-dimethyl- exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, influencing reactivity and stability. The compound’s tridentate nature allows it to form stable chelates, which are crucial in catalysis and material science applications.
Comparison with Similar Compounds
Similar Compounds
2,6-Pyridinedicarboxylic acid: The parent compound, lacking the dimethylamide groups.
2,6-Pyridinedicarboxamide: Similar structure but without methylation on the amide nitrogens.
2,6-Pyridinedicarbonyl dichloride: A precursor in the synthesis of various derivatives.
Uniqueness
2,6-Pyridinedicarboxamide, N,N’-dimethyl- is unique due to its methylated amide groups, which enhance its solubility and stability compared to non-methylated analogs. This modification also influences its coordination chemistry, making it a more versatile ligand in the formation of metal complexes.
Properties
CAS No. |
46327-71-3 |
|---|---|
Molecular Formula |
C9H11N3O2 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
2-N,6-N-dimethylpyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C9H11N3O2/c1-10-8(13)6-4-3-5-7(12-6)9(14)11-2/h3-5H,1-2H3,(H,10,13)(H,11,14) |
InChI Key |
YZJROGUMTXFOFL-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC(=CC=C1)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Tert-butyl 3-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B12099031.png)
![3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride](/img/structure/B12099036.png)



![3H-Imidazo[4,5-b]pyridine-3-carboxylic acid, 5-chloro-, 1,1-dimethylethyl ester](/img/structure/B12099059.png)



